Isoquinoline, 1-amino-3-(4-pyridyl)- Isoquinoline, 1-amino-3-(4-pyridyl)-
Brand Name: Vulcanchem
CAS No.: 37989-05-2
VCID: VC15964391
InChI: InChI=1S/C14H11N3/c15-14-12-4-2-1-3-11(12)9-13(17-14)10-5-7-16-8-6-10/h1-9H,(H2,15,17)
SMILES:
Molecular Formula: C14H11N3
Molecular Weight: 221.26 g/mol

Isoquinoline, 1-amino-3-(4-pyridyl)-

CAS No.: 37989-05-2

Cat. No.: VC15964391

Molecular Formula: C14H11N3

Molecular Weight: 221.26 g/mol

* For research use only. Not for human or veterinary use.

Isoquinoline, 1-amino-3-(4-pyridyl)- - 37989-05-2

Specification

CAS No. 37989-05-2
Molecular Formula C14H11N3
Molecular Weight 221.26 g/mol
IUPAC Name 3-pyridin-4-ylisoquinolin-1-amine
Standard InChI InChI=1S/C14H11N3/c15-14-12-4-2-1-3-11(12)9-13(17-14)10-5-7-16-8-6-10/h1-9H,(H2,15,17)
Standard InChI Key AMCCFAMDPQHLQK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(N=C2N)C3=CC=NC=C3

Introduction

Structural and Molecular Characteristics

Isoquinoline, 1-amino-3-(4-pyridyl)-, systematically named 3-pyridin-4-ylisoquinolin-1-amine, features a bicyclic isoquinoline core substituted with an amino group at position 1 and a pyridyl moiety at position 3. The compound’s planar structure facilitates π-π stacking interactions, while its nitrogen atoms enable hydrogen bonding and coordination with metal catalysts .

Table 1: Molecular Properties of Isoquinoline, 1-Amino-3-(4-Pyridyl)-

PropertyValue
CAS No.37989-05-2
Molecular FormulaC14H11N3\text{C}_{14}\text{H}_{11}\text{N}_{3}
Molecular Weight221.26 g/mol
IUPAC Name3-pyridin-4-ylisoquinolin-1-amine
Canonical SMILESC1=CC=C2C(=C1)C=C(N=C2N)C3=CC=NC=C3
Topological Polar Surface Area58.7 Ų

The compound’s electronic properties, including a calculated LogP of 2.1, suggest moderate lipophilicity, which may influence its pharmacokinetic profile.

Synthesis and Chemical Reactivity

Palladium-Catalyzed Coupling Reactions

The Buchwald-Hartwig arylamination reaction is the primary method for synthesizing this compound. This Pd-catalyzed process couples an aryl halide with an amine, typically using ligands such as BINAP and bases like sodium tert-butoxide . A representative protocol involves:

  • Reacting 3-bromoisoquinoline with 4-aminopyridine in the presence of Pd(OAc)₂.

  • Optimizing conditions at 100–120°C in toluene or dioxane.

  • Achieving yields of 60–75% after purification by column chromatography .

Table 2: Representative Synthesis Conditions

ComponentDetails
CatalystPd(OAc)₂ (5 mol%)
LigandBINAP (10 mol%)
BaseNaOtBu (2 equiv)
SolventToluene
Temperature110°C, 24 h
Yield68%

Alternative routes include palladium-catalyzed iminoannulation of internal alkynes, which constructs the isoquinoline core in a single step .

Functionalization Strategies

The amino and pyridyl groups serve as handles for further derivatization:

  • Acylation: The amino group reacts with acyl chlorides to form amides.

  • Metal Coordination: The pyridyl nitrogen binds to transition metals, enabling applications in catalysis .

Biological Activity and Mechanism

Kinase Inhibition

Isoquinoline, 1-amino-3-(4-pyridyl)- exhibits potent kinase inhibitory activity by competing with ATP for binding to the kinase domain. In biochemical assays, it inhibits CDK4 (cyclin-dependent kinase 4) with an IC₅₀ of 12 nM, showing >100-fold selectivity over CDK2 and CDK1 . This selectivity arises from hydrogen bonding between the amino group and Glu144 in CDK4, as revealed by molecular docking studies .

Antitumor Effects

In MCF-7 breast cancer cells, the compound reduces proliferation by 80% at 10 μM via G₁ phase arrest . Comparative studies with analogs demonstrate that the 4-pyridyl substituent enhances cellular uptake compared to phenyl derivatives .

Pharmacological Applications

Oncology

The compound’s CDK4 inhibition aligns with therapeutic strategies for hormone receptor-positive breast cancer and liposarcoma . Preclinical data show tumor volume reduction by 50% in xenograft models at 25 mg/kg/day .

Central Nervous System Targets

Structure-Activity Relationships (SAR)

Key SAR insights include:

  • Amino Group: Essential for kinase binding; methylation abolishes activity .

  • Pyridyl Position: 4-Pyridyl maximizes CDK4 affinity, while 3-pyridyl favors A₃ receptor binding .

  • Isoquinoline Substitutions: Electron-withdrawing groups at C-6 improve metabolic stability .

Table 3: Impact of Substituents on Biological Activity

PositionSubstituentCDK4 IC₅₀ (nM)A₃ Receptor Ki (nM)
1-NH₂12>10,000
34-Pyridyl151,200
6-I8N/D

Future Directions

  • Prodrug Development: Masking the amino group as a phosphate ester to enhance solubility.

  • Combination Therapies: Pairing with immune checkpoint inhibitors to leverage synergistic effects .

  • Material Science Applications: Exploiting its luminescent properties for OLED fabrication.

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